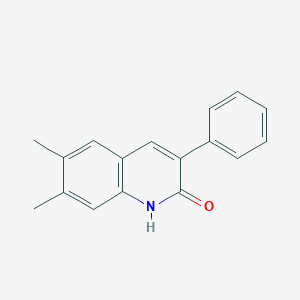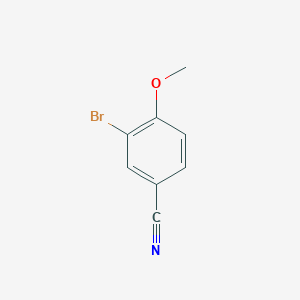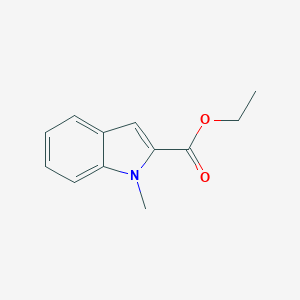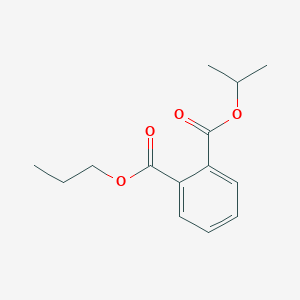
Phthalic acid, isoporpyl propyl ester
Übersicht
Beschreibung
Phthalic acid, isoporpyl propyl ester is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . Its IUPAC name is 2-O-propan-2-yl 1-O-propyl benzene-1,2-dicarboxylate .
Synthesis Analysis
Phthalic acid esters are synthesized from phthalic anhydride and specific alcohols by Fischer esterification . The widespread applications of phthalates have led to their ubiquity in the surroundings .Molecular Structure Analysis
The molecular structure of Phthalic acid, isoporpyl propyl ester involves a benzene ring with two carboxylate groups attached to it, and these carboxylate groups are further esterified with isopropyl and propyl groups .Chemical Reactions Analysis
Phthalic acid esters are synthetic chemical compounds which were introduced in the early 1920s . The determination of phthalates in complex natural matrices requires extensive sampling, correct sample preparation, identification, confirmation and quantification using well-established analytical methods .Physical And Chemical Properties Analysis
Phthalic acid, isoporpyl propyl ester is a lipophilic chemical widely used as a plasticizer and additive to improve various products’ mechanical extensibility and flexibility .Wissenschaftliche Forschungsanwendungen
Industrial Applications :
- As a plasticizer for PVC, Di(2propylheptyl) phthalate, a type of phthalic acid ester, offers improved performance properties and cost-benefit ratios for PVC compounders (Kozlowski & Storzum, 2005).
- Cellulose-based liquid crystal polymers, such as certain phthalic acid esters, exhibit unique properties like cholesteric reflection in the visible range of the spectrum, making them useful in various applications (Bhadani & Gray, 1983).
Environmental Impact :
- Phthalic acid esters, including Di-(2-ethylhexyl) phthalate, are widely distributed in the ecosystem and have been linked to potential carcinogenicity with prolonged exposure (Thomas Ja & T. Mj, 1984).
- Bacteria-mediated degradation of phthalic acid esters can reduce environmental risks and promote safer plasticizer use (Ren, Lin, Liu, & Hu, 2018).
- In aquatic environments, phthalates can cause oxidative stress and disrupt endocrine systems in developing fish embryos (Mankidy, Wiseman, Ma, & Giesy, 2013).
Health Concerns :
- Phthalic acid (PA) exhibits in vitro and in vivo toxicity, including mutagenicity, developmental toxicity, and reproductive toxicity, making it a useful biomarker for exposure to phthalate esters in humans (Bang, Lee, & Lee, 2011).
- High levels of urinary phthalate metabolites in some populations indicate significant exposure, with some levels exceeding the European Food Safety Authority's tolerable daily intake (Guo, Wu, & Kannan, 2011).
Safety And Hazards
Zukünftige Richtungen
Phthalic acid esters are emerging pollutants, commonly used as plasticizers that are categorized as hazardous endocrine-disrupting chemicals . Therefore, it is necessary to understand the current contamination status and to identify appropriate remediation technologies . Phthalic acid ester-contaminated soil can be remedied by degradation, phytoremediation, and adsorption .
Eigenschaften
IUPAC Name |
2-O-propan-2-yl 1-O-propyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNUUQDSEZYWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-propan-2-yl 1-O-propyl benzene-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



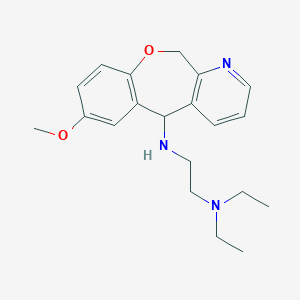
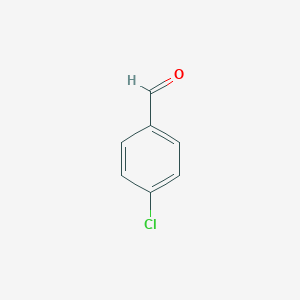

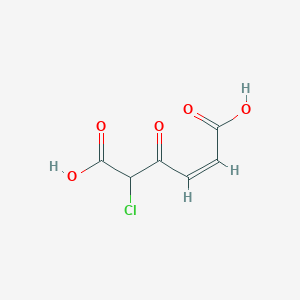
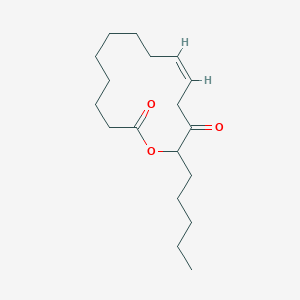
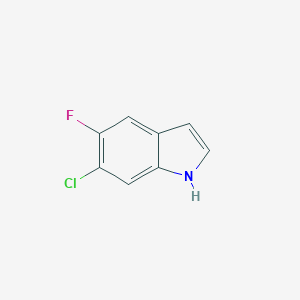
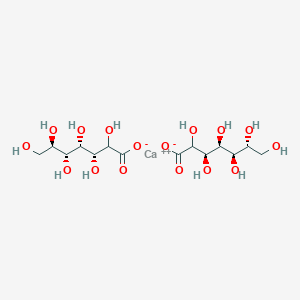
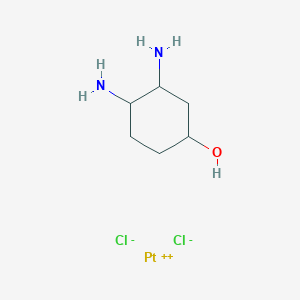
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
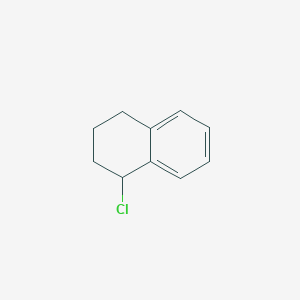
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
